molecular formula C22H29N5O2 B2406620 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-34-1

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2406620
CAS No.: 872840-34-1
M. Wt: 395.507
InChI Key: BKCLIWOILCHCEQ-UHFFFAOYSA-N
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Description

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetically designed small molecule of significant interest in early-stage oncology research. Its core structure is based on a purino[7,8-a]imidazole-dione scaffold, a chemotype that has been identified in studies focusing on kinase inhibition . Researchers can investigate this compound as a potential inhibitor of specific kinases, such as Transforming Growth Factor β-Activated Kinase 1 (TAK1), which is a promising target in inflammatory diseases and multiple cancers, including pancreatic, ovarian, and breast cancer . The molecular architecture incorporates a 4-methylphenyl group at the 6-position, a feature common in bioactive molecules designed for optimal interaction with hydrophobic enzyme pockets. The inclusion of specific methyl groups can be critical for biological activity, a phenomenon often referred to as the "magic methyl" effect, which can profoundly influence a compound's potency, selectivity, and metabolic profile by modulating conformational behavior and hydrophobic interactions . Furthermore, the 2-heptyl chain may contribute to enhanced cell membrane permeability. This compound is supplied for research applications such as biochemical assay development, mechanism-of-action studies, and structure-activity relationship (SAR) exploration to develop novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-4-5-6-7-8-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-15-26(18)21)17-11-9-16(2)10-12-17/h9-12H,4-8,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCLIWOILCHCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps. One common method involves the oxidation of methylheptyl alcohol using chromic acid at room temperature . The detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction conditions are essential to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structural features facilitate the study of various reaction mechanisms.

Biology

The compound's structure suggests potential biological activities that are being investigated. It is particularly useful for studying molecular interactions and biochemical pathways.

Potential Biological Activities:

  • Inhibition of Cytochrome P450 Enzymes: Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes involved in drug metabolism and steroidogenesis, potentially leading to therapeutic applications.
  • Antifungal Activity: Compounds with imidazole rings are often evaluated for antifungal properties. Structural modifications can enhance or diminish their efficacy against fungal pathogens.

Imidazole Derivatives in Cancer Therapy

Certain imidazole derivatives have been investigated for their role in cancer treatment due to their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacological Applications

The unique structure allows for exploration in drug design, particularly in developing new antifungal agents or modulators of metabolic enzymes.

Mechanism of Action

The mechanism by which 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares its core purinoimidazole-dione scaffold with several derivatives, but substituent variations lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Structural Differences Implications
2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (Target) Heptyl (2), methyl (4), 4-methylphenyl (6) Long alkyl chain (C7), dihydro core Enhanced lipophilicity; potential for prolonged half-life .
ZINC170624334 4-Bromophenyl (7), 2-hydroxyethyl (6), methyl (4) Bromine substituent, hydroxyethyl group Halogen bonding capacity; increased polarity .
6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione Butyl (6), dimethyl (2,4) Shorter alkyl chain (C4 vs. C7) Reduced lipophilicity; faster metabolic clearance .
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Bromophenyl (7), dimethyl (1,3) Bromine vs. methylphenyl; unsaturated core Enhanced halogen-mediated binding; altered π-π interactions .
2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione Bromophenylmethyl (2), 3-methylphenyl (6) Bromine substitution; meta-methylphenyl Steric hindrance at position 6; potential for divergent binding modes .

Biological Activity

Overview

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that incorporates both purine and imidazole structures. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2} with a molecular weight of 395.5 g/mol. The compound's structure features a heptyl chain and a methyl-substituted phenyl group, which are crucial for its biological interactions.

Property Value
Molecular FormulaC22H29N5O2C_{22}H_{29}N_{5}O_{2}
Molecular Weight395.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the oxidation of methylheptyl alcohol using chromic acid under controlled conditions to yield the desired product. Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in quality.

The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biochemical pathways. The exact mechanisms remain under investigation but may include:

  • Inhibition of Cytochrome P450 Enzymes : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes involved in drug metabolism and steroidogenesis. This inhibition can lead to altered metabolic pathways and potential therapeutic effects .
  • Antifungal Activity : Compounds with imidazole rings are often evaluated for antifungal properties. Studies indicate that structural modifications can enhance or diminish their efficacy against fungal pathogens .

Biological Activity Findings

Recent studies have highlighted several aspects of the biological activity of related compounds:

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides insights into potential applications:

  • Imidazole Derivatives in Cancer Therapy : Certain imidazole derivatives have been investigated for their role in cancer treatment due to their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
  • Pharmacological Applications : The unique structure allows for exploration in drug design, particularly in developing new antifungal agents or modulators of metabolic enzymes .

Comparative Analysis

A comparison with similar compounds reveals the uniqueness of this compound:

Compound Biological Activity
2-Heptyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dioneModerate antifungal activity
2-Heptyl-4-methyl-6-(4-chlorophenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dioneStronger inhibition of cytochrome P450

Q & A

Q. What frameworks support ethical and reproducible reporting of negative or inconclusive results?

  • Methodology : Adopt Lester & Lester’s research models (e.g., problem development → data integration → transparency in limitations) . Document all experimental variables (e.g., lot numbers of reagents) and use platforms like Zenodo for open-data archiving .

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